(3S)-3-Amino-3-(1H-indol-3-YL)propan-1-OL
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Overview
Description
(3S)-3-Amino-3-(1H-indol-3-YL)propan-1-OL: is a chiral compound that features an indole ring, an amino group, and a hydroxyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its structural similarity to tryptophan derivatives and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(1H-indol-3-YL)propan-1-OL typically involves the following steps:
Starting Material: The synthesis often begins with indole-3-acetaldehyde.
Reductive Amination: Indole-3-acetaldehyde undergoes reductive amination with an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (3S)-3-Amino-3-(1H-indol-3-YL)propan-1-OL can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: Formation of (3S)-3-Amino-3-(1H-indol-3-YL)propan-1-amine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(1H-indol-3-YL)propan-1-OL: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(1H-indol-3-YL)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The amino and hydroxyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
Serotonin: A neurotransmitter derived from tryptophan.
Indole-3-acetic acid: A plant hormone with an indole ring.
Uniqueness
(3S)-3-Amino-3-(1H-indol-3-YL)propan-1-OL: is unique due to its specific chiral center and the presence of both amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
(3S)-3-amino-3-(1H-indol-3-yl)propan-1-ol |
InChI |
InChI=1S/C11H14N2O/c12-10(5-6-14)9-7-13-11-4-2-1-3-8(9)11/h1-4,7,10,13-14H,5-6,12H2/t10-/m0/s1 |
InChI Key |
QDEFOEUEGBSZFU-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)[C@H](CCO)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CCO)N |
Origin of Product |
United States |
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